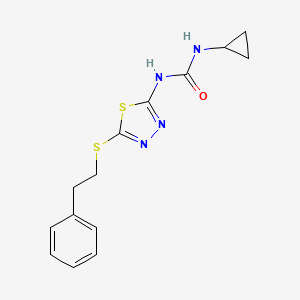

![molecular formula C18H14FN5O3 B2360271 N-(2-((3-(3-fluorophényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)furan-2-carboxamide CAS No. 1021066-18-1](/img/structure/B2360271.png)

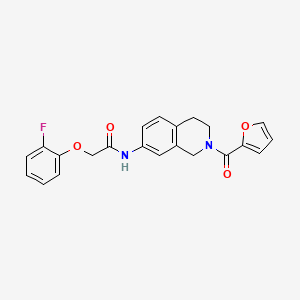

N-(2-((3-(3-fluorophényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

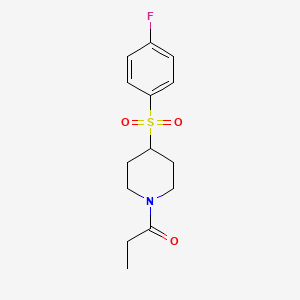

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14FN5O3 and its molecular weight is 367.34. The purity is usually 95%.

BenchChem offers high-quality N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Applications anticancéreuses

Ce composé, en raison de ses caractéristiques structurales, peut être impliqué dans la synthèse de dérivés ayant des propriétés anticancéreuses. Le noyau triazolopyridazine est un motif courant dans les molécules ayant une activité biologique, et des modifications de ce noyau peuvent conduire à des composés ayant un potentiel d'utilisation dans le traitement du cancer .

Développement pharmaceutique : Agents antimicrobiens

Des dérivés de la triazolopyridazine se sont avérés prometteurs comme agents antimicrobiens. La capacité du composé à interagir avec les enzymes et les récepteurs bactériens pourrait être exploitée pour développer de nouveaux antibiotiques, en particulier compte tenu de l'inquiétude croissante concernant la résistance aux antibiotiques .

Biochimie : Inhibition enzymatique

En biochimie, les dérivés du composé pourraient servir d'inhibiteurs enzymatiques. En se liant aux sites actifs des enzymes, ils pourraient réguler ou inhiber les voies métaboliques, ce qui est une propriété précieuse pour le développement de médicaments ciblant des réactions biochimiques spécifiques .

Sciences de l'environnement : Activité antibactérienne

Les activités antibactériennes des dérivés de la triazolopyridazine en font des candidats pour des applications environnementales, telles que le traitement des contaminations bactériennes dans l'eau ou le sol. L'efficacité de ces composés contre des souches spécifiques comme Staphylococcus aureus et Escherichia coli a été documentée, ce qui pourrait être bénéfique dans les processus de nettoyage environnemental .

Utilisations industrielles : Chimie des matériaux

La structure unique des dérivés de la triazolopyridazine leur permet de former des liaisons non covalentes avec divers matériaux, ce qui pourrait être utile en chimie des matériaux pour créer de nouveaux types de polymères ou de revêtements ayant des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance aux facteurs environnementaux .

Matériaux énergétiques : Explosifs à faible sensibilité

Des recherches ont indiqué que les dérivés de la triazolopyridazine peuvent être utilisés pour construire de nouveaux matériaux énergétiques à faible sensibilité. Ces matériaux présentent un intérêt pour les applications militaires et industrielles où la stabilité et la libération contrôlée d'énergie sont essentielles .

Mécanisme D'action

Target of Action

The primary targets of the compound “N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” are yet to be identified. The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .

Mode of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to a variety of biological effects .

Biochemical Pathways

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to have good oral pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound could have a range of potential effects at the molecular and cellular level.

Propriétés

IUPAC Name |

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O3/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)27-10-8-20-18(25)14-5-2-9-26-14/h1-7,9,11H,8,10H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYIQIAXXJOTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

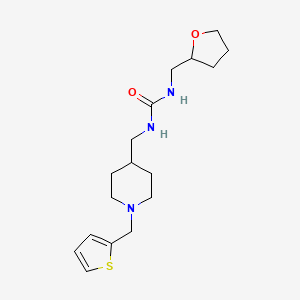

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

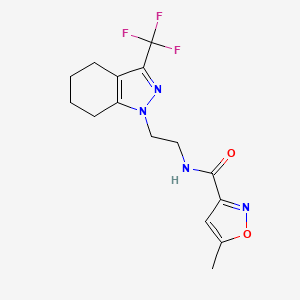

![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)

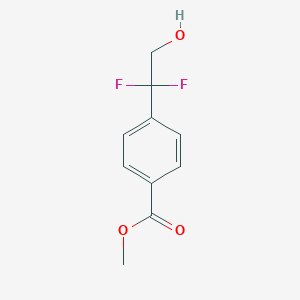

![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B2360190.png)

![4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2360201.png)